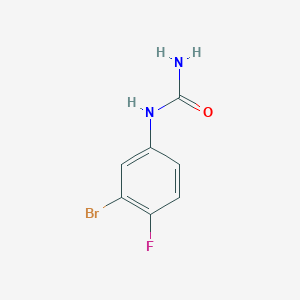
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide is a specialized chemical compound with the molecular formula C9H4Br2F3NO4 and a molecular weight of 406.94 . This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenacyl bromide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide typically involves multi-step organic reactions. The starting materials often include brominated and nitro-substituted aromatic compounds. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenacyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with molecular targets through covalent bonding. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide can be compared with similar compounds such as:
2-Bromo-4-(trifluoromethyl)acetophenone: This compound has a similar structure but lacks the nitro group, which affects its reactivity and applications.
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide: This compound has a fluorine atom instead of a bromine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, nitro, and trifluoromethoxy groups, which confer distinct chemical properties and make it valuable for specific research applications .
Propriétés
Formule moléculaire |
C9H4Br2F3NO4 |
|---|---|
Poids moléculaire |
406.93 g/mol |
Nom IUPAC |
2-bromo-1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2F3NO4/c10-3-7(16)4-1-5(11)8(19-9(12,13)14)6(2-4)15(17)18/h1-2H,3H2 |
Clé InChI |
NOXSEZAATCJLFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


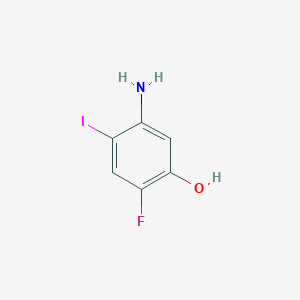



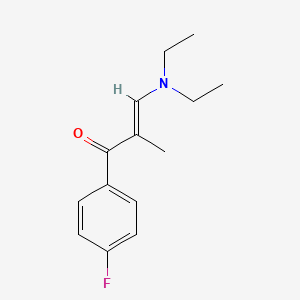
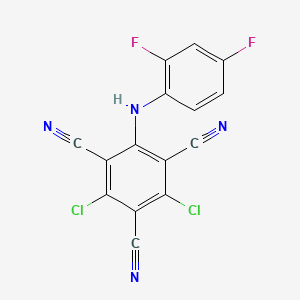
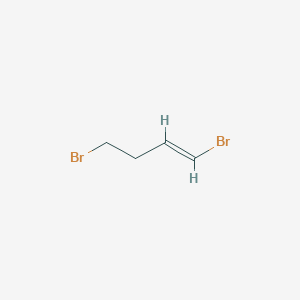

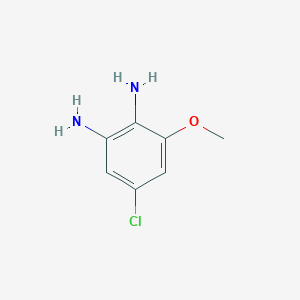
![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
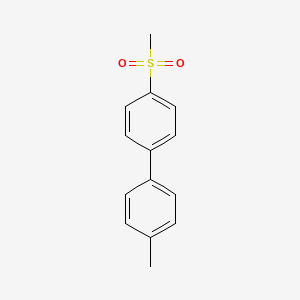

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
